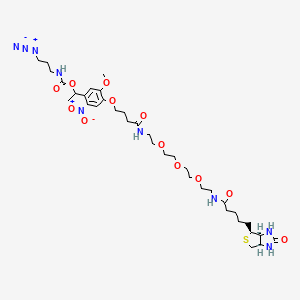
PF-04628935
Descripción general
Descripción
PF 04628935 es un potente antagonista e inverso agonista del receptor de grelina, específicamente el receptor 1a de la hormona liberadora de la hormona del crecimiento (GHS-R1a). Este compuesto tiene un valor de IC50 de 4.6 nM, lo que indica su alta potencia. La grelina y su receptor están involucrados en la regulación de la ingesta de alimentos y la homeostasis energética a largo plazo, lo que hace que PF 04628935 sea de interés para la investigación sobre la obesidad y otros trastornos metabólicos .
Aplicaciones Científicas De Investigación
PF 04628935 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor de grelina y su papel en varias vías bioquímicas.
Biología: Investigado por sus efectos sobre la ingesta de alimentos, la homeostasis energética y los trastornos metabólicos.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de la obesidad, la ansiedad y los trastornos relacionados con el estrés.
Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos al receptor de grelina .
Mecanismo De Acción
PF 04628935 ejerce sus efectos uniéndose al receptor de grelina (GHS-R1a) y actuando como un antagonista e inverso agonista. Esta unión inhibe la actividad del receptor, lo que lleva a una disminución en la señalización de grelina. La grelina es una hormona que estimula el apetito y promueve el almacenamiento de grasa, por lo que la inhibición de su receptor puede ayudar a regular la ingesta de alimentos y el equilibrio energético. La capacidad del compuesto para penetrar el cerebro lo hace particularmente útil para estudiar los efectos del sistema nervioso central .
Análisis Bioquímico
Biochemical Properties
PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM . Ghrelin and GHS-R1a are involved in the regulation of food intake and long-term energy homeostasis. By inhibiting the ghrelin receptor, this compound can potentially modulate these processes, making it of interest for obesity and other metabolic disorders . The compound is orally bioavailable and brain penetrant, which enhances its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to stress and anxiety. The compound’s ability to penetrate the brain allows it to interact with central nervous system pathways, potentially modulating stress and anxiety responses . Additionally, this compound’s inhibition of the ghrelin receptor can impact cellular metabolism and energy homeostasis, further highlighting its potential in treating metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ghrelin receptor, GHS-R1a, and acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is known to stimulate appetite and promote fat storage, so inhibiting its receptor can help regulate food intake and energy balance . The compound’s high affinity for the ghrelin receptor and its ability to penetrate the brain make it particularly effective in modulating these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that the compound remains effective in inhibiting the ghrelin receptor for extended periods, making it suitable for long-term studies . Additionally, this compound’s stability in various solvents, such as DMSO, further supports its use in laboratory research .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. At lower doses, the compound effectively inhibits the ghrelin receptor without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, highlighting the importance of careful dosage optimization in preclinical studies . The compound’s oral bioavailability and brain penetration also contribute to its effectiveness in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to energy homeostasis and food intake regulation. By inhibiting the ghrelin receptor, the compound can modulate metabolic flux and influence metabolite levels . This interaction with metabolic pathways further underscores its potential in treating metabolic disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to penetrate the brain suggests that it can cross the blood-brain barrier, allowing it to interact with central nervous system pathways . Additionally, this compound’s solubility in solvents like DMSO supports its distribution within cellular environments .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with the ghrelin receptor . The compound’s ability to penetrate the brain and inhibit the ghrelin receptor highlights its potential in modulating central nervous system pathways related to stress, anxiety, and metabolic regulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PF 04628935 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de piperidina-azetidina espirocíclica. La ruta sintética típicamente involucra los siguientes pasos:
Formación del núcleo espirocíclico: Esto implica la reacción de un derivado de piperidina con un derivado de azetidina bajo condiciones específicas para formar el núcleo espirocíclico.
Funcionalización: El núcleo espirocíclico luego se funcionaliza con varios sustituyentes, incluyendo un grupo cloro-fenilo y un anillo de triazol.
Ensamblaje final: El paso final involucra la unión del núcleo espirocíclico funcionalizado con un derivado de imidazo-tiazol-etanona para formar PF 04628935
Métodos de producción industrial
La producción industrial de PF 04628935 probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde .
Análisis De Reacciones Químicas
Tipos de reacciones
PF 04628935 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.
Sustitución: El grupo cloro-fenilo puede sufrir reacciones de sustitución con varios nucleófilos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio y borohidruro de sodio se usan comúnmente.
Sustitución: Los nucleófilos como aminas y tioles se pueden usar en reacciones de sustitución
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos .
Comparación Con Compuestos Similares
PF 04628935 se puede comparar con otros antagonistas e inversos agonistas del receptor de grelina, como:
PF-04671536: Otro potente antagonista del receptor de grelina con propiedades similares.
PF-06767832: Un antagonista del receptor de grelina con diferentes propiedades farmacocinéticas.
PF-06260414: Un compuesto con una estructura química diferente pero actividad biológica similar .
PF 04628935 es único debido a su alta potencia, biodisponibilidad oral y capacidad para penetrar el cerebro, lo que lo convierte en una herramienta valiosa para la investigación sobre trastornos metabólicos y efectos del sistema nervioso central .
Propiedades
IUPAC Name |
1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYDDJVCIHZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)

